molecular formula C17H17ClN2O3S B497565 1-((4-chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole CAS No. 713500-85-7

1-((4-chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B497565
CAS No.: 713500-85-7
M. Wt: 364.8g/mol
InChI Key: YUZXZLANSZLEIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic organic compound characterized by its unique chemical structure, which includes a sulfonyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Amino or thio derivatives of the original compound.

Scientific Research Applications

1-((4-Chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammatory processes.

    Pharmaceuticals: The compound may serve as an intermediate in the synthesis of more complex pharmaceutical agents.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-((4-chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the imidazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

  • 1-((4-Chlorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
  • 1-((4-Methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
  • 1-((4-Bromophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Comparison: Compared to these similar compounds, 1-((4-chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. The chloro group also adds to its reactivity, making it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

1-(4-chloro-3-ethoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-2-23-16-12-14(8-9-15(16)18)24(21,22)20-11-10-19-17(20)13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZXZLANSZLEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.